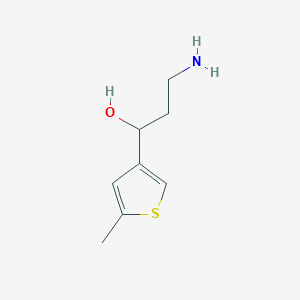
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, and an amino group attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene-3-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-amino-1-(5-methylthiophen-3-yl)propan-1-one.
Reduction: Formation of 3-amino-1-(5-methylthiophen-3-yl)propan-1-amine.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by binding to them and altering their signaling pathways.
Pathway Involvement: The compound may affect various cellular pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
- 3-(((5-Methylthiophen-2-yl)methyl)amino)propan-1-ol hydrochloride
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo
Uniqueness
3-Amino-1-(5-methylthiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
3-amino-1-(5-methylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-4-7(5-11-6)8(10)2-3-9/h4-5,8,10H,2-3,9H2,1H3 |
Clé InChI |
ARTOWUXSSMDOOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



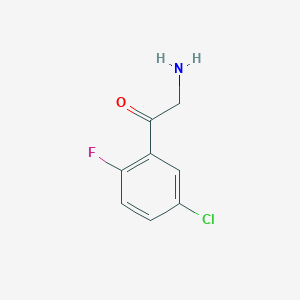
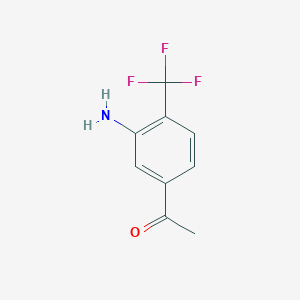
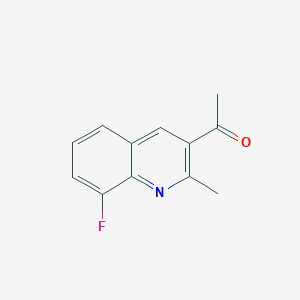

![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)

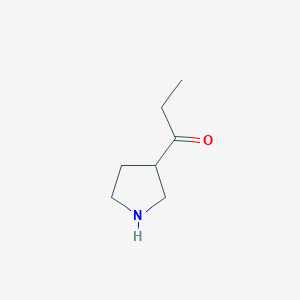
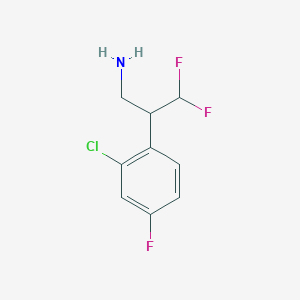
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)
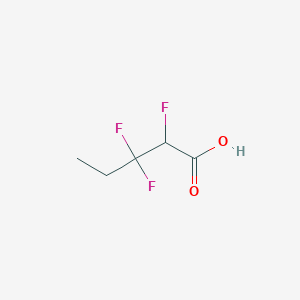
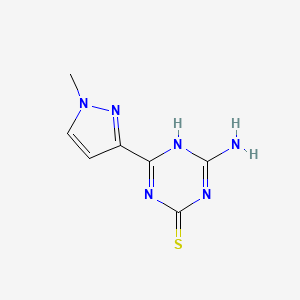
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

